molecular formula C16H19N5O3S2 B2969611 2-((5-(4-(2-Phenoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105224-51-8

2-((5-(4-(2-Phenoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2969611
CAS No.: 1105224-51-8
M. Wt: 393.48
InChI Key: ZGALRILJNCEALI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-(4-(2-Phenoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H19N5O3S2 and its molecular weight is 393.48. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been reported to have anti-inflammatory properties . These compounds often target enzymes like cyclooxygenase (COX), which play a crucial role in the inflammatory response.

Mode of Action

Compounds with similar structures have been shown to inhibit cox enzymes . This inhibition can reduce the production of prostaglandins, which are key mediators of inflammation.

Biochemical Pathways

Based on the anti-inflammatory properties of similar compounds , it can be inferred that this compound may affect the arachidonic acid pathway, which leads to the production of prostaglandins and other inflammatory mediators.

Result of Action

Similar compounds have been reported to exhibit anti-inflammatory activity , suggesting that this compound may also have potential anti-inflammatory effects.

Properties

IUPAC Name

2-[[5-[4-(2-phenoxyacetyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3S2/c17-13(22)11-25-16-19-18-15(26-16)21-8-6-20(7-9-21)14(23)10-24-12-4-2-1-3-5-12/h1-5H,6-11H2,(H2,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGALRILJNCEALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(S2)SCC(=O)N)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.